2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-13-4-3-7-8(5-11)10(12)14-9(7)6-13/h2-4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYAYGWNMNCCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 224.34 g/mol. The compound features a thieno[2,3-c]pyridine core structure that is significant in various biological activities.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antidepressant Effects : Research suggests that the compound may have antidepressant-like effects in animal models. It appears to influence neurotransmitter systems related to mood regulation.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammation in various experimental models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary studies show that this compound can induce apoptosis in certain cancer cell lines.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Modulation of Neurotransmitter Levels : The compound may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.
- Inhibition of Enzymatic Activity : It has been suggested that the compound inhibits certain enzymes involved in inflammation and cancer progression.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of thieno[2,3-c]pyridines. The results indicated that 2-Amino-6-ethyl derivatives had significant activity against Staphylococcus aureus and Escherichia coli .
- Antidepressant Research : In an experimental model for depression, rodents treated with 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed reduced depressive-like behaviors compared to control groups .
- Cancer Cell Line Study : A recent investigation assessed the cytotoxic effects of this compound on HeLa cells (cervical cancer). The results demonstrated a dose-dependent reduction in cell viability .
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Antidepressant Activity : Studies have indicated that compounds similar to 2-amino-thieno[2,3-c]pyridines exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : Research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.
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Pharmacology
- Anticancer Properties : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests a pathway for developing novel anticancer agents.
- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against various bacterial strains, showing promising results that could lead to the development of new antibiotics.
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Biochemical Research
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This could be beneficial in designing drugs that target metabolic disorders.
- Receptor Binding Studies : Investigations into how this compound interacts with various receptors (e.g., serotonin receptors) can provide insights into its potential therapeutic uses.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models when treated with thieno[2,3-c]pyridine derivatives. |
| Johnson et al. (2021) | Neuroprotection | Showed that the compound reduced neuroinflammation and improved cognitive function in Alzheimer's disease models. |
| Lee et al. (2022) | Anticancer Properties | Reported that thieno[2,3-c]pyridine derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
